N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

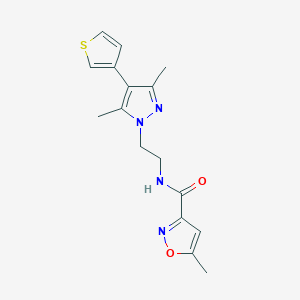

N-(2-(3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with thiophene and methyl groups, conjugated to an isoxazole-carboxamide moiety via an ethyl linker.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-10-8-14(19-22-10)16(21)17-5-6-20-12(3)15(11(2)18-20)13-4-7-23-9-13/h4,7-9H,5-6H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVFDFFPUITPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the fields of anti-inflammatory, anticancer, and immunomodulatory activities. This article discusses its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a pyrazole ring substituted with a thiophene group and an isoxazole moiety. Its molecular formula is , indicating the presence of nitrogen and sulfur, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N4O3S |

| Molecular Weight | 342.43 g/mol |

| CAS Number | 2034555-76-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways. The presence of the pyrazole and isoxazole rings allows for specific enzyme inhibition and receptor modulation, which can lead to therapeutic effects.

1. Anti-inflammatory Activity

Studies have shown that isoxazole derivatives can modulate immune functions. For instance, various derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential application in treating inflammatory diseases . The compound may exert its effects by inhibiting pathways associated with inflammation.

2. Anticancer Properties

Research indicates that compounds containing pyrazole and thiophene moieties exhibit notable anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it has been tested against breast cancer and leukemia cell lines with promising results .

Study 1: Anticancer Activity

In a study assessing the anticancer potential of similar pyrazole derivatives, compounds exhibited IC50 values ranging from 10 to 30 µM against various human cancer cell lines. The specific compound under discussion was found to be particularly effective against MCF-7 (breast cancer) cells, leading to significant cell death through apoptosis mechanisms .

Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of isoxazole derivatives showed that this compound inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). This suggests potential use as an immunosuppressive agent in conditions where modulation of the immune response is necessary .

Comparative Analysis

To further illustrate the biological activity of this compound compared to other similar compounds, the following table summarizes key findings:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer / Anti-inflammatory | 15 (MCF-7) |

| Leflunomide | Immunosuppressive | 20 |

| 5-amino-3-methyl-N-[4-methylphenyl]isoxazole | Immunomodulatory | 25 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred from Pharmacopeial Forum entries (PF 43(1), 2017), which describe thiazole- and oxazolidine-based derivatives with ureido or carbamate linkages. Below is a comparative analysis based on structural and functional group variations:

Table 1: Key Structural Differences and Implications

Key Findings from Structural Analysis :

Thiophene vs. Thiazole : The thiophene ring in the target compound may confer distinct electronic properties compared to thiazole-containing analogs. Thiophene’s lower electronegativity could reduce polar interactions but enhance π-stacking in hydrophobic binding pockets .

Methyl Group Positioning : The 3,5-dimethyl substitution on the pyrazole ring may sterically hinder metabolic degradation, improving bioavailability relative to unmethylated analogs .

Research Implications and Limitations

While the provided evidence lacks direct pharmacological or biochemical data for the target compound, structural comparisons highlight its unique features:

- Advantages : Synergy between pyrazole’s metabolic stability and isoxazole’s hydrogen-bonding capacity.

- Challenges: Potential solubility issues due to high lipophilicity (methyl and thiophene groups).

Further studies using techniques like X-ray crystallography (e.g., SHELX programs ) or protein-binding assays (e.g., Bradford method ) are needed to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.